molecular formula C14H10ClFO2 B6398115 5-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261915-87-0

5-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398115
CAS RN: 1261915-87-0
M. Wt: 264.68 g/mol
InChI Key: MOQWICMMBGMIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95% (also known as 5-C3-(2-F4-MPA)BA-95%) is a synthetic organic compound belonging to the family of benzoic acids. It has a molecular weight of 247.5 g/mol and a melting point of 128-130 °C. It is a white solid at room temperature and is insoluble in water. 5-C3-(2-F4-MPA)BA-95% is widely used in the synthesis of other compounds due to its unique properties.

Mechanism of Action

The mechanism of action of 5-C3-(2-F4-MPA)BA-95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in the regulation of inflammation, pain and fever. By inhibiting COX-2, 5-C3-(2-F4-MPA)BA-95% can reduce the production of prostaglandins, which in turn can reduce inflammation, pain and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3-(2-F4-MPA)BA-95% are not fully understood. However, studies have shown that it can act as an inhibitor of the enzyme COX-2, which can reduce the production of prostaglandins and thus reduce inflammation, pain and fever. In addition, 5-C3-(2-F4-MPA)BA-95% has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-C3-(2-F4-MPA)BA-95% in laboratory experiments is its high purity and stability. The compound is stable at room temperature and does not degrade over time. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, the compound is insoluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 5-C3-(2-F4-MPA)BA-95%. One potential direction is to explore its use as a potential therapeutic agent. In particular, further research is needed to determine the exact mechanism of action of 5-C3-(2-F4-MPA)BA-95% and to explore its potential use in the treatment of various diseases. Additionally, further research is needed to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to optimize the synthesis of 5-C3-(2-F4-MPA)BA-95% and to explore its potential use as a starting material for the synthesis of other compounds.

Synthesis Methods

5-C3-(2-F4-MPA)BA-95% can be synthesized through a number of methods. One method involves the reaction of 4-methyl-2-fluorophenol with chloroacetic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C for a period of 1-2 hours. After the reaction is complete, the product is purified by recrystallization from ethanol and the desired product is obtained in 95% pure form.

Scientific Research Applications

5-C3-(2-F4-MPA)BA-95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 2-aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylic acids and their derivatives, as well as in the synthesis of new heterocyclic compounds. It is also used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

3-chloro-5-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(16)4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQWICMMBGMIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689208
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-87-0
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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